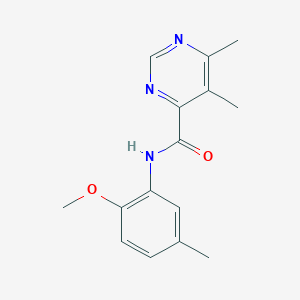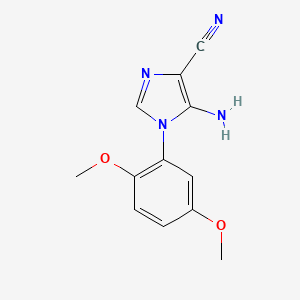
5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “5-amino” part suggests the presence of an amino group (-NH2) attached to the 5th carbon of the imidazole ring. The “2,5-dimethoxyphenyl” part indicates a phenyl ring (a six-membered carbon ring, the core structure of benzene) with methoxy groups (-OCH3) attached to the 2nd and 5th carbons .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For instance, imidazole rings can be formed through the Debus-Radziszewski imidazole synthesis, which involves a condensation reaction of glyoxal, formaldehyde, and primary amine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The compound, due to the presence of an imidazole ring, might be involved in various chemical reactions. Imidazole rings are particularly reactive towards electrophiles due to the presence of a lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present .科学的研究の応用
Synthesis and Potential Biological Applications
Antioxidant and Antimicrobial Activities : A study explored the synthesis of derivatives of imidazole-carbonitriles and investigated their antioxidant and antimicrobial activities. Compounds showed high activity against organisms like Staphylococcus aureus and Candida albicans, highlighting their potential in antimicrobial applications (Bassyouni et al., 2012).
Structural Characterization : Research on imidazole derivatives, closely related to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, focused on their crystal structure. This study provides insights into the molecular interactions and structural properties of these compounds, which can be crucial for their application in various fields (Kubicki, 2004).
Novel Synthesis Methods : Another study demonstrated a novel synthesis method for imidazole derivatives, which could potentially be applied to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile. This approach might open new pathways for the production of such compounds (Khalafy et al., 2014).
Application in Purine Synthesis : Imidazole-carbonitriles, including derivatives similar to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, have been used in the synthesis of purines, which are vital components in many biological processes (Sanchez et al., 1968).
Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives : A study detailed the synthesis of pyrazole and pyrazolopyrimidine derivatives from compounds including 5-amino-1H-pyrazole-4-carbonitriles. This research contributes to the understanding of how such imidazole derivatives can be used in creating new chemical entities (Rahmouni et al., 2014).
Prebiotic Chemistry Applications : Amino imidazole carbonitrile derivatives, akin to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, were synthesized for potential applications in prebiotic chemistry. This approach may have implications in the study of life's origins and the development of novel antiviral agents (Bizzarri et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
5-amino-1-(2,5-dimethoxyphenyl)imidazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-17-8-3-4-11(18-2)10(5-8)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNNUCXSRIFXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=NC(=C2N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

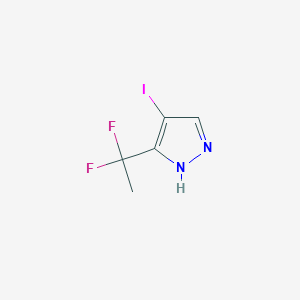
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)

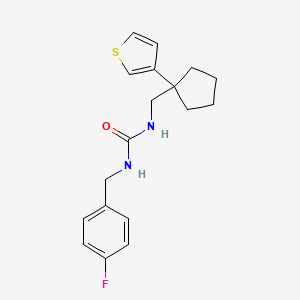
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)
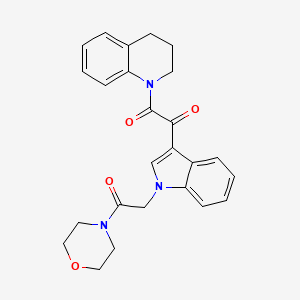
![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)
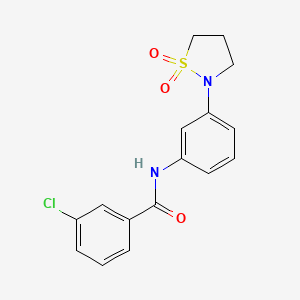
![1-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2402269.png)
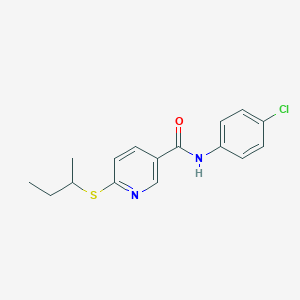
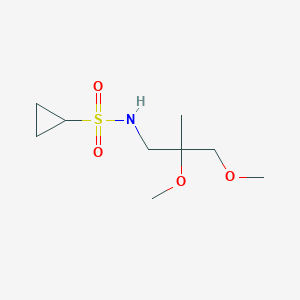
![1-(3-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2402272.png)
![Ethyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2402273.png)
